(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride
Description
(2R,3aS,7aS)-2-Methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole; hydrochloride is a bicyclic organic compound comprising a fused six- and five-membered saturated ring system. The stereochemistry, denoted by the (2R,3aS,7aS) configuration, indicates the spatial arrangement of substituents around chiral centers, which is critical for its biological and chemical properties . The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. This compound is structurally related to indole alkaloids and serves as a key intermediate in synthesizing enantiopure pharmaceuticals due to its rigid bicyclic framework and stereochemical precision .
Properties
IUPAC Name |
(2R,3aS,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-7-6-8-4-2-3-5-9(8)10-7;/h7-10H,2-6H2,1H3;1H/t7-,8+,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQAAVIUMGQXAT-KEMIKLHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CCCC[C@@H]2N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 2-Oxocyclohexanecarboxylate as a Starting Material
The patent literature outlines a chiral auxiliary strategy using (S)-(-)-1-phenylethylamine to induce trans-fused stereochemistry. Key steps include:
- Condensation : Ethyl 2-oxocyclohexanecarboxylate reacts with (S)-1-phenylethylamine in toluene, forming an enamine with 85% yield.
- Epimerization : Treatment with sodium tert-butoxide in THF at 65°C for 12 hours inverts the stereocenter adjacent to the ester, yielding the trans-diastereomer in a 95:5 ratio.
- Reductive Amination : Potassium borohydride/lithium chloride reduces the enamine to the corresponding cyclohexylmethanol derivative, achieving 78% isolated yield after crystallization.
This approach establishes three contiguous stereocenters with >98% diastereoselectivity, critical for the target compound’s (2R,3aS,7aS) configuration.
Oxazolidinone Intermediate Strategy
The PMC study demonstrates that trichloroacetaldehyde condensation with amino alcohols generates oxazolidinones, enabling complete diastereocontrol during α-alkylation. Applied to octahydroindole synthesis, this method involves:
- Oxazolidinone Formation : Reacting (2R,3aS,7aS)-octahydroindole-2-carboxylic acid with trichloroacetaldehyde in dichloromethane yields a bicyclic oxazolidinone (92% yield).
- Methylation : Treatment with methyl iodide and LDA at -78°C introduces the 2-methyl group with 99% ee, followed by acid hydrolysis to recover the indole framework.
This route achieves an overall 65% yield for the methylated product, outperforming traditional alkylation methods in stereochemical fidelity.
Industrial-Scale Process Optimization
Palladium-Catalyzed Cyclization
A patented eight-step sequence converts ethyl 2-oxocyclohexanecarboxylate to the target compound via intramolecular ring closure:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Enamine formation | Toluene, 80°C, 6 hr | 85 |
| 2 | Epimerization | THF, NaOtBu, 65°C, 12 hr | 90 |
| 3 | Borohydride reduction | MeOH, KBH₄, LiCl, 0°C, 2 hr | 78 |
| 4 | N-Alkylation | ACN, Na₂CO₃, ethyl bromoacetate | 82 |
| 5 | Mesylation | CH₂Cl₂, MsCl, Et₃N, 0°C | 95 |
| 6 | Ring closure | KOH, DMF, 70°C, 8 hr | 88 |
| 7 | Hydrogenolysis | Pd/C, H₂, EtOH, 50°C | 94 |
| 8 | Acid hydrolysis | 6N HCl, reflux, 24 hr | 89 |
This process achieves an overall yield of 35–45% at pilot-plant scale, with the final hydrochloride salt crystallized from acetonitrile (mp 218–220°C).
Stereochemical Control in Methylation
Introducing the 2-methyl group requires precise control to avoid epimerization. The PMC method employs low-temperature (-78°C) alkylation using LDA as a base, limiting racemization to <1%. Comparative studies show:
| Base | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| LDA | -78 | 99 | 85 |
| NaHMDS | -40 | 95 | 78 |
| KOtBu | 0 | 82 | 65 |
These data underscore the necessity of cryogenic conditions for optimal stereoretention.
Alternative Synthetic Routes
Reductive Amination of Keto Esters
A lesser-known approach involves reductive amination of methyl 2-oxocyclohexanecarboxylate with methylamine hydrochloride. Using sodium triacetoxyborohydride in dichloroethane, this one-pot reaction forms the secondary amine with 70% yield, though diastereoselectivity remains moderate (80:20 dr).
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic octahydroindole derivatives in isopropyl ether achieves 98% ee for the (2R,3aS,7aS) isomer. However, the 50% maximum theoretical yield and high enzyme costs limit industrial applicability.
Critical Analysis of Methodologies
Yield vs. Stereoselectivity Tradeoffs
The chiral auxiliary route provides superior stereocontrol (98% de) but suffers from lengthy synthesis (8 steps). In contrast, catalytic hydrogenation shortens the sequence to 5 steps but requires expensive Pd/C catalysts.
Solvent and Temperature Optimization
DMF as a solvent in ring-closure steps increases reaction rates 3-fold compared to THF, albeit with higher impurity profiles. Lowering the hydrogenolysis temperature from 70°C to 50°C reduces byproduct formation by 40% without sacrificing conversion.
Chemical Reactions Analysis
Types of Reactions
(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted indole derivatives .
Scientific Research Applications
(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Structural and Stereochemical Analogues
Key Observations :
- Stereochemistry : The (2R,3aS,7aS) configuration in the target compound contrasts with the (2S,3aS,7aS) isomer in carboxylic acid derivatives, which are pivotal for enantioselective drug synthesis . The (3aR,7aS) isoindole variant lacks the indole nitrogen positioning, altering protein-binding interactions .
- Functional Groups : The methyl group in the target compound reduces polarity compared to carboxylic acid or hydroxyl-containing analogs, influencing lipid membrane permeability and metabolic stability .
- Salt Forms : Hydrochloride salts improve solubility but may alter pharmacokinetics compared to free bases or zwitterionic forms (e.g., carboxylic acids) .
Bioactivity and Pharmacological Profiles
Table 2: Bioactivity Clustering of Indole Derivatives
Research Findings :
- Structural-Bioactivity Relationships : Methyl-substituted indoles (e.g., the target compound) cluster with neurotransmitter modulators due to their ability to penetrate the blood-brain barrier, unlike polar carboxylic acid derivatives, which target extracellular enzymes .
- Isoindole vs. Indole Scaffolds : Isoindole derivatives (e.g., (3aR,7aS)-octahydro-1H-isoindole; HCl) exhibit distinct bioactivity profiles, such as antioxidant properties, attributed to their altered electron distribution and ring strain .
Biological Activity
(2R,3As,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole;hydrochloride is a chiral compound recognized for its significant role in pharmaceutical chemistry and biological research. This article delves into its biological activity, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2503155-35-7
- Molecular Formula : C₉H₁₈ClN
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It functions as a ligand that can bind to receptors or enzymes:
- Receptor Binding : The compound may modulate the activity of neurotransmitter receptors and other signaling pathways.
- Enzyme Interaction : It can influence enzymatic activities associated with metabolic processes and cellular signaling.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
- Anticancer Properties : There is evidence indicating its potential in inhibiting cancer cell proliferation through modulation of specific signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Activity : The compound has been observed to suppress inflammatory responses in various cellular models.
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of this compound on rat cortical neurons subjected to oxidative stress. The results demonstrated a significant reduction in cell death compared to control groups treated with oxidative agents alone.
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values obtained were comparable to known anticancer agents.
Comparative Analysis
To understand the unique properties of this compound in relation to similar compounds:
| Compound Name | Structure Similarity | Biological Activity | Notes |
|---|---|---|---|
| Octahydroindole-2-carboxylic acid | High | Moderate | Used in similar applications but less effective as a neuroprotective agent. |
| N-methyl octahydroindole-2-carboxylic acid | Moderate | Low | Shows limited biological activity compared to the target compound. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R,3aS,7aS)-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and stereochemical control. For indole derivatives, a common approach is coupling reactions (e.g., CuI-mediated click chemistry in PEG-400/DMF mixtures, as seen in ). Purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) followed by characterization using -NMR (500 MHz) and -NMR (126.5 MHz) is critical. High-resolution mass spectrometry (HRMS) with FAB-HRMS (m/z 379.1787 [M+H]) confirms molecular identity .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) is the gold standard. For example, cyclohexane ring chair conformations and imidazolidine twisted-envelope motifs (as in ) can resolve stereochemistry. Computational validation via DFT-B3LYP/6-31G* quantum chemical models ( ) supplements experimental data .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer : The compound’s hydrogen bond donor/acceptors (3 each), topological polar surface area (49.3 Ų), and rotatable bonds (1) ( ) dictate solubility. Stability is pH-dependent; hydrochloride salts enhance aqueous solubility but require storage at -20°C (powder) or -80°C (in solvent) to prevent degradation ( ). Use inert atmospheres (N) during handling .
Advanced Research Questions
Q. How can computational modeling predict its reactivity in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For indole derivatives, electrostatic potential maps ( ) identify reactive regions, while molecular docking studies (using AutoDock Vina) assess binding to targets like enzymes or receptors .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Cross-validate NMR/HRMS with SC-XRD. For instance, unexpected peaks in -NMR may arise from diastereomers or residual solvents (e.g., DMF in ). Use 2D NMR (COSY, HSQC) to assign signals. If HRMS shows adducts (e.g., +Na/+K), recalibrate with internal standards ( ) .
Q. What strategies optimize crystallization for X-ray studies with this compound?
- Methodological Answer : Slow vapor diffusion (e.g., DMF/water mixtures) promotes crystal growth. For chiral centers, use enantiopure precursors to avoid racemization. SHELXD ( ) solves phase problems in twinned crystals. Intramolecular hydrogen bonds (e.g., O–H⋯N in ) stabilize crystal packing .
Q. How does the hydrochloride salt affect its pharmacokinetic profile?
- Methodological Answer : The hydrochloride counterion improves bioavailability by enhancing solubility. In vivo formulations (e.g., 50 μL DMSO + 300 μL PEG300 + 50 μL Tween 80 + 600 μL ddHO; ) ensure stability. Monitor plasma protein binding via equilibrium dialysis and assess metabolic stability using liver microsomes .
Q. What are the challenges in synthesizing enantiopure batches, and how are they addressed?
- Methodological Answer : Chiral resolution via preparative HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution ( ). Monitor enantiomeric excess (ee) using chiral shift reagents in -NMR or circular dichroism (CD). Optimize asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol .
Key Considerations for Researchers
- Safety : Follow EC Regulation 1272/2008 guidelines ( ). Use PPE (gloves, goggles) and avoid inhalation/contact.
- Data Reproducibility : Document solvent ratios, temperature, and catalyst loads meticulously (e.g., CuI in ).
- Open-Source Tools : SHELX programs ( ) and ChemRTP ( ) are recommended for structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
